molecular formula C18H21NO4 B11939882 Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate CAS No. 853319-14-9

Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B11939882
CAS No.: 853319-14-9
M. Wt: 315.4 g/mol
InChI Key: QKGDYFLHBUZHJK-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with isopropylphenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in toluene. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrrole ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-(2-isopropylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both isopropylphenyl and methyl groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

853319-14-9

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

dimethyl 2-methyl-1-(2-propan-2-ylphenyl)pyrrole-3,4-dicarboxylate

InChI

InChI=1S/C18H21NO4/c1-11(2)13-8-6-7-9-15(13)19-10-14(17(20)22-4)16(12(19)3)18(21)23-5/h6-11H,1-5H3

InChI Key

QKGDYFLHBUZHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1C2=CC=CC=C2C(C)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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